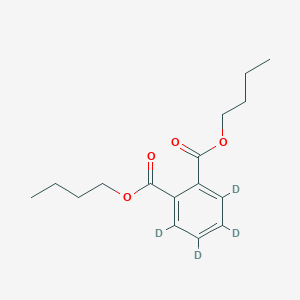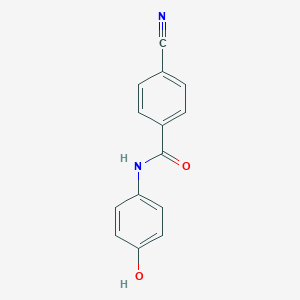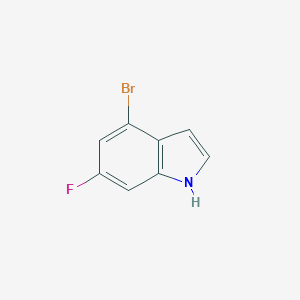
1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one
Overview
Description
“1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one” is a chemical compound with the formula C9H18N2O2 . It is a colorless oil and is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The first step involves the reaction of 1-piperazin-1-ylethanone with 3-bromopropan-1-ol in the presence of potassium carbonate . This mixture is stirred at 80°C for 5 hours . The solid is then filtered and the filtrate is evaporated to give the desired product .Molecular Structure Analysis
The molecular structure of “1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one” consists of 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 186.25 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one” include reactions with di-isopropyl azodicarboxylate, triphenylphosphine, hydrogen, palladium on activated carbon, N-ethyl-N,N-diisopropylamine, and N,N-dimethyl-formamide . These reactions occur under specific conditions of temperature and pressure .Physical And Chemical Properties Analysis
The compound is a colorless oil . The boiling point and other physical properties are not explicitly mentioned in the search results.Scientific Research Applications
Pharmaceutical Research
This compound is utilized in the development of new pharmaceuticals due to its structural similarity to piperazine, which is known for its versatility in drug design. It serves as a building block in the synthesis of various pharmacologically active molecules. For instance, derivatives of piperazine are explored for their potential as anticancer agents .
Biological Activity Studies
The piperazine moiety within this compound is of interest in biological activity studies. Piperazine derivatives have been investigated for their antifungal properties against strains like C. albicans and C. galibrata, which are known to cause infections in humans .
Chemical Reference Standards
Due to its well-defined chemical structure and purity, 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one is used as a reference standard in analytical chemistry to ensure the accuracy and consistency of analytical methods used in pharmaceutical testing .
properties
IUPAC Name |
1-[4-(3-hydroxypropyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYDEQUXFYPGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466103 | |
| Record name | 3-(4-ACETYLPIPERAZIN-1-YL)PROPAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one | |
CAS RN |
145943-75-5 | |
| Record name | 3-(4-ACETYLPIPERAZIN-1-YL)PROPAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI)](/img/structure/B122588.png)

![1-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-4-ium-5-carboxylic acid](/img/structure/B122595.png)



